Valacyclovir-d8 Hydrochloride
Overview
Description
Valacyclovir-d8 Hydrochloride is the deuterium labeled version of Valacyclovir Hydrochloride . It is an orally active antiviral agent used for herpes simplex, herpes zoster, and herpes B . It is also used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles (herpes zoster) in adults .
Synthesis Analysis
An efficient and concise synthesis of valacyclovir hydrochloride, which is a prodrug of acyclovir, has been described . The analytical procedure involves a solid-phase extraction method using Valacyclovir-D8 as an internal standard .Molecular Structure Analysis
Valacyclovir-d8 Hydrochloride has a molecular formula of C13H12D8N6O4 • xHCl and a molecular weight of 332.383646 . The chemical structure of valacyclovir and Valacyclovir-D8 has been depicted .Chemical Reactions Analysis
Valacyclovir and Valacyclovir-D8 were detected with proton adducts at m/z 325.2 → 152.0 and 333.3 → 152.0 in multiple reaction monitoring (MRM) positive mode . Kinetics of Permanganate (MnO4−) oxidation of antiviral drug, valacyclovir hydrochloride (VCH) has been studied spectrophotometrically .Physical And Chemical Properties Analysis
Valacyclovir-d8 Hydrochloride is a neat product . It is widely distributed throughout the body including brain, kidney, lungs, liver, spleen, muscle, uterus, vagina, and CSF .Scientific Research Applications
Pharmacokinetics and Bioavailability : Valacyclovir hydrochloride has been studied for its pharmacokinetics and bioavailability. A study by Deshpande, Kasture, and Mohan (2015) describes a method for quantifying Valacyclovir HCl in plasma using liquid chromatography, highlighting its importance in pharmacokinetic studies (Deshpande, Kasture, & Mohan, 2015).
Crystal Forms and Transformation : Research by Wu et al. (2021) explored the different crystal forms of Valacyclovir hydrochloride, including sesquihydrate, anhydrous Form I, and Form II. Their study provided insights into the dehydration process and crystal transformation relationships, which are crucial for the drug's stability and efficacy (Wu, Zhang, Wang, Chen, & Liu, 2021).
Electrochemical Properties and Determination : Uslu, Ozkan, and Şentürk (2006) investigated the electrochemical properties of Valacyclovir and its determination in pharmaceuticals and biological fluids, which is important for drug monitoring and quality control (Uslu, Ozkan, & Şentürk, 2006).
Molecular Docking and Reactivity Analysis : A study by FathimaRizwana et al. (2019) conducted molecular docking studies and analyzed charge transfer excitation and wave function on Valacyclovir. This research is significant for understanding the drug's reactivity and potential antiviral activities (FathimaRizwana, Prasana, Muthu, & Abraham, 2019).
Interactions with Peptide Transporters : Ganapathy et al. (1998) discovered that Valacyclovir interacts with human intestinal and renal peptide transporters PEPT1 and PEPT2. This finding is crucial for understanding the drug's absorption and distribution in the body (Ganapathy, Huang, Wang, Ganapathy, & Leibach, 1998).
Safety And Hazards
Valacyclovir should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is harmful if swallowed . Acute renal failure and neurological symptoms, including confusion, hallucinations, agitation, decreased consciousness and coma, have been reported in patients receiving overdoses of valacyclovir hydrochloride .
Future Directions
Valacyclovir-d8 Hydrochloride is intended for use as an internal standard for the quantification of L-valacyclovir by GC- or LC-MS . It is a member of the purine (guanine) nucleoside analog drug class, which forms an important part of hepatitis, HIV, and cytomegalovirus drug regimens .
Relevant Papers There are several relevant papers on Valacyclovir-d8 Hydrochloride. Some of them include a paper on the development and validation of a sensitive LC–MS/MS method for determination of Valacyclovir in human plasma , a paper on kinetics and mechanistic investigations on antiviral drug-valacyclovir hydrochloride by heptavalent alkaline permanganate , and a paper on the detailed electronic structure, physico-chemical properties, excited state properties, virtual bioactivity screening, and SERS analysis of three guanine-based antiviral drugs .
properties
IUPAC Name |
2-[(2-amino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1/i1D3,2D3,7D,8D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPUKVUXOHYUFY-XKJQTPRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valacyclovir-d8 Hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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